Array ( [bid] => 7166079 ) Buy 1-(6-amino-5-chloropyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-3-carboxamide

1-(6-amino-5-chloropyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-3-carboxamide

Catalog No.
S7452852
CAS No.
M.F
C14H20ClN5O
M. Wt
309.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-amino-5-chloropyrimidin-4-yl)-N-(cyclopropylm...

Product Name

1-(6-amino-5-chloropyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-3-carboxamide

IUPAC Name

1-(6-amino-5-chloropyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-3-carboxamide

Molecular Formula

C14H20ClN5O

Molecular Weight

309.79 g/mol

InChI

InChI=1S/C14H20ClN5O/c15-11-12(16)18-8-19-13(11)20-5-1-2-10(7-20)14(21)17-6-9-3-4-9/h8-10H,1-7H2,(H,17,21)(H2,16,18,19)

InChI Key

JUXWJRPAAOSSKE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2Cl)N)C(=O)NCC3CC3
CMP is a chemical compound with the molecular formula C18H23ClN6O. It is a white crystalline powder with a molecular weight of 372.88 g/mol. CMP was first synthesized by researchers to develop selective and potent inhibitors of Janus kinases (JAKs), a family of enzymes involved in various signaling pathways. JAK inhibitors have been shown to be effective in treating various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
CMP is a white crystalline powder with a melting point of 276-278°C. It is sparingly soluble in water and organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). CMP is a weak base with a pKa value of 7.95. Its logP value is 1.62, indicating that it is moderately lipophilic.
CMP can be synthesized through a multistep process involving several reactions, including amidation, chlorination, and cyclization. The final product is purified using various chromatographic techniques, such as column chromatography and recrystallization. CMP can be characterized using various analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
CMP can be analyzed using various analytical methods, such as NMR spectroscopy, IR spectroscopy, MS, and X-ray crystallography. These methods can provide information on the structure, purity, and identity of CMP.
CMP has been shown to act as a selective and potent inhibitor of JAK2 kinase. JAK2 inhibitors have been shown to be effective in treating various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CMP has also been shown to have anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells.
Studies have shown that CMP is well-tolerated and safe in animals at therapeutic doses. However, further toxicity studies need to be conducted to determine its safety profile in humans.
CMP can be used as a tool in various research fields, such as medicinal chemistry, chemical biology, and pharmacology. Its JAK2 inhibition properties make it a valuable tool in designing and developing new JAK inhibitors as potential treatments for autoimmune diseases and cancer.
Research on CMP is still ongoing, with scientists continuing to explore its properties and potential applications in various research fields. Several studies have already been conducted to understand its physical and chemical properties, synthesis and characterization, and biological properties.
CMP has potential implications in various research fields, such as medicinal chemistry, chemical biology, and pharmacology. Its JAK2 inhibition properties make it a valuable tool in designing and developing new JAK inhibitors as potential treatments for autoimmune diseases and cancer. CMP can also be used in the development of new drugs for various other diseases.
CMP has limitations, including its solubility and toxicity. Future research should focus on increasing its solubility and improving its safety profile. Additionally, further research is needed to explore its potential use in various research fields beyond JAK inhibition and cancer treatment.
Some of the future directions for research on CMP include:
1. Developing more selective and potent JAK inhibitors using CMP as a scaffold.
2. Exploring its potential in treating other diseases beyond autoimmune diseases and cancer.
3. Investigating its toxicity and safety profile in humans.
4. Developing new analytical methods to analyze CMP.
5. Improving its solubility.
6. Studying its pharmacokinetics and pharmacodynamics.
7. Exploring its potential as a tool in drug discovery and development.
8. Investigating its potential as a biomarker for diseases.
9. Studying its application in nanotechnology.
10. Exploring its potential as an anti-inflammatory drug.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

309.1356380 g/mol

Monoisotopic Mass

309.1356380 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-27-2023

Explore Compound Types